2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
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Overview
Description
Pasireotide L-aspartate salt is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed under the trade name Signifor and is primarily used in the treatment of Cushing’s disease . This compound is a somatostatin analog that mimics the pharmacologic properties of the natural hormone somatostatin .
Preparation Methods
The preparation of Pasireotide L-aspartate salt involves a process known as fragment coupling, which ensures a high purity level of over 99.0% by HPLC . The synthesis involves the use of protecting groups and activating agents to facilitate the coupling of peptide fragments . Industrial production methods also follow similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
Pasireotide L-aspartate salt undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the peptide structure.
Reduction: Used to reduce disulfide bonds within the peptide.
Substitution: Commonly involves the replacement of specific amino acid residues to alter the peptide’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions . The major products formed from these reactions are modified peptides with altered biological activities .
Scientific Research Applications
Pasireotide L-aspartate salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting hormone secretion and its effects on cellular signaling pathways.
Industry: Employed in the development of new therapeutic agents targeting somatostatin receptors.
Mechanism of Action
Pasireotide L-aspartate salt exerts its effects by activating a broad spectrum of somatostatin receptors, including subtypes 1, 2, 3, and 5 . This activation inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to reduced cortisol levels in patients with Cushing’s disease . Additionally, it inhibits the release of growth hormone, glucagon, and insulin .
Comparison with Similar Compounds
Pasireotide L-aspartate salt is unique due to its high affinity for somatostatin receptor subtype 5, which is not as prominently targeted by other somatostatin analogs . Similar compounds include:
Octreotide: Another somatostatin analog with a different receptor binding profile.
Lanreotide: Used in the treatment of acromegaly and has a longer half-life compared to octreotide.
Vapreotide: Primarily used for the treatment of esophageal variceal bleeding.
Pasireotide L-aspartate salt stands out due to its broader receptor binding profile and higher efficacy in treating conditions like Cushing’s disease and acromegaly .
Properties
Molecular Formula |
C62H73N11O13 |
---|---|
Molecular Weight |
1180.3 g/mol |
IUPAC Name |
2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9) |
InChI Key |
XOMKXFJQWURETI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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